molecular formula C10H14N2O B1602629 4-(Piperazin-2-yl)phenol CAS No. 783251-37-6

4-(Piperazin-2-yl)phenol

Cat. No.: B1602629
CAS No.: 783251-37-6
M. Wt: 178.23 g/mol
InChI Key: SASIFHOHGBPKMK-UHFFFAOYSA-N
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Description

4-(Piperazin-2-yl)phenol is an organic compound that features a phenol group attached to a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals. The presence of both the phenol and piperazine moieties endows it with unique chemical properties that can be exploited in different chemical reactions and applications.

Scientific Research Applications

4-(Piperazin-2-yl)phenol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with antimicrobial, antipsychotic, and anti-inflammatory properties . Its unique structure allows it to interact with different biological targets, making it a valuable scaffold for drug design and development.

In biology, this compound is used in the study of enzyme inhibition and receptor binding. It can act as a ligand for various receptors, providing insights into the mechanisms of action of different biological pathways. In industry, this compound is utilized in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final products .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

Biochemical Analysis

Biochemical Properties

4-(Piperazin-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes such as phenol-sulfonate transferase and beta-glucosidase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), which leads to the activation of caspases and subsequent cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by forming a ternary complex with the enzyme and its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products can have different biochemical properties, which may affect long-term cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce adverse effects such as oxidative stress and cellular toxicity. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronyl transferase and lactase root enzymes hydrolase, which facilitate its metabolism . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with membrane transporters that facilitate its uptake and distribution within cells . This localization is crucial for its biochemical activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also viable synthetic routes .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Industrial methods often focus on minimizing the use of hazardous reagents and solvents, as well as implementing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.

    Substitution: Both the phenol and piperazine groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the piperazine ring can produce various hydrogenated piperazine derivatives. Substitution reactions can introduce different functional groups onto the phenol or piperazine moieties, leading to a wide range of derivatives.

Comparison with Similar Compounds

4-(Piperazin-2-yl)phenol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in different fields.

Properties

IUPAC Name

4-piperazin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASIFHOHGBPKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587672
Record name 4-(Piperazin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783251-37-6
Record name 4-(Piperazin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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